molecular formula C15H11ClN4O2S B12038531 3-(2-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478254-44-3

3-(2-Chlorophenyl)-4-((3,4-dihydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12038531
CAS No.: 478254-44-3
M. Wt: 346.8 g/mol
InChI Key: DQPMCLUMMMRZLW-CAOOACKPSA-N
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Description

4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and a benzenediol moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a subject of extensive research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is synthesized by reacting 2-chlorophenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding dithiocarbazate. This intermediate is then cyclized using hydrazine hydrate to yield the triazole ring.

    Introduction of the Chlorophenyl Group: The triazole ring is then reacted with 2-chlorobenzaldehyde in the presence of an acid catalyst to form the imine linkage.

    Attachment of the Benzenediol Moiety: Finally, the benzenediol moiety is introduced through a condensation reaction with 3,4-dihydroxybenzaldehyde under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of corresponding amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.

    Substitution: Amines, thiols; often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Substituted chlorophenyl derivatives.

Mechanism of Action

The mechanism of action of 4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-1,2-benzenediol is unique due to the presence of the sulfanyl group on the triazole ring, which imparts distinct chemical reactivity and biological activity. This differentiates it from other similar compounds that may lack this functional group.

Properties

CAS No.

478254-44-3

Molecular Formula

C15H11ClN4O2S

Molecular Weight

346.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3,4-dihydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C15H11ClN4O2S/c16-11-4-2-1-3-10(11)14-18-19-15(23)20(14)17-8-9-5-6-12(21)13(22)7-9/h1-8,21-22H,(H,19,23)/b17-8+

InChI Key

DQPMCLUMMMRZLW-CAOOACKPSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2/N=C/C3=CC(=C(C=C3)O)O)Cl

Canonical SMILES

C1=CC=C(C(=C1)C2=NNC(=S)N2N=CC3=CC(=C(C=C3)O)O)Cl

Origin of Product

United States

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